1,4-Dimethylcyclohexane-1-carbaldehyde 1,4-Dimethylcyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624197
InChI: InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3
SMILES: CC1CCC(CC1)(C)C=O
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

1,4-Dimethylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC13624197

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethylcyclohexane-1-carbaldehyde -

Specification

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 1,4-dimethylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3
Standard InChI Key LVLMKMOXYZKZRA-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(C)C=O
Canonical SMILES CC1CCC(CC1)(C)C=O

Introduction

Synthesis Pathways

Catalytic Hydrogenation of Aromatic Precursors

A key method for synthesizing cyclohexane derivatives involves the catalytic hydrogenation of aromatic precursors. For example, dimethyl terephthalate has been hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate using ruthenium-based catalysts under mild conditions (120–130°C, 750–1000 psi) . This process avoids decarboxylation side reactions and achieves high yields by employing the product itself as a solvent .

Applying similar methodology, 1,4-dimethylcyclohexane-1-carbaldehyde could theoretically be synthesized via the hydrogenation of a suitably substituted aromatic aldehyde. For instance, hydrogenating 1,4-dimethylbenzaldehyde under controlled conditions with a ruthenium catalyst might yield the target compound.

Oxidation of Alcohol Precursors

Alternative routes include the oxidation of 1,4-dimethylcyclohexanemethanol. Oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions could selectively convert the alcohol to the aldehyde without over-oxidation to carboxylic acids.

Physicochemical Properties

While experimental data for 1,4-dimethylcyclohexane-1-carbaldehyde are scarce, properties can be extrapolated from analogous compounds:

Property4,4-Dimethylcyclohexane-1-carbaldehyde 1,4-Dimethylcyclohexane-1-carbaldehyde (Theoretical)
Molecular FormulaC₉H₁₆OC₁₀H₁₆O
Molecular Weight (g/mol)140.23152.23
Boiling PointNot reported~200–220°C (estimated)
DensityNot reported~0.95 g/cm³ (estimated)

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with substituents occupying axial or equatorial positions to minimize strain. For 1,4-dimethylcyclohexane-1-carbaldehyde:

  • The carbaldehyde group at position 1 likely adopts an equatorial orientation to avoid 1,3-diaxial interactions.

  • The methyl group at position 1 may occupy an axial position, while the position 4 methyl group could be equatorial, leading to a cis or trans arrangement depending on synthesis conditions.

Applications and Industrial Relevance

Fragrance and Flavor Industry

Aldehydes with cyclohexane backbones are valued in perfumery for their stability and woody-herbaceous notes. For example, 4,4-dimethylcyclohexane-1-carbaldehyde has been commercialized as a building block in fragrance synthesis .

Pharmaceutical Intermediates

Cyclohexanecarbaldehydes serve as precursors in synthesizing bioactive molecules. The patent literature highlights the use of dimethyl 1,4-cyclohexanedicarboxylate as a solvent in hydrogenation reactions , suggesting potential utility for related aldehydes in catalytic processes.

Challenges and Future Directions

The limited commercial availability of 1,4-dimethylcyclohexane-1-carbaldehyde underscores the need for optimized synthetic protocols. Future research could explore:

  • Stereoselective synthesis to control the configuration of methyl and aldehyde groups.

  • Catalyst development to improve hydrogenation efficiency and reduce byproducts.

  • Thermodynamic studies to quantify the stability of different conformers.

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